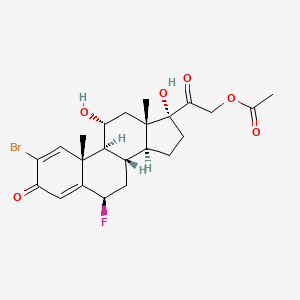

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

説明

特性

CAS番号 |

60864-62-2 |

|---|---|

分子式 |

C23H28BrFO6 |

分子量 |

499.4 g/mol |

IUPAC名 |

[2-[(6R,8S,9S,10S,11R,13S,14S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28BrFO6/c1-11(26)31-10-19(29)23(30)5-4-13-12-6-16(25)14-7-17(27)15(24)8-21(14,2)20(12)18(28)9-22(13,23)3/h7-8,12-13,16,18,20,28,30H,4-6,9-10H2,1-3H3/t12-,13-,16+,18+,20+,21-,22-,23-/m0/s1 |

InChIキー |

VLHFEVUZLWCVEM-RCYUAJJPSA-N |

異性体SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)O)C)O |

正規SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C(=CC34C)Br)F)O)C)O |

製品の起源 |

United States |

準備方法

Bromination at Position 2

- Reagents : Hydrogen bromide (HBr) or bromine (Br₂) in dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 20–40°C for 4–6 hours under nitrogen atmosphere.

- Outcome : Selective substitution of hydrogen with bromine at the 2-position.

Fluorination at Position 6β

- Reagents : Anhydrous hydrofluoric acid (HF) or diethylaminosulfur trifluoride (DAST).

- Conditions : -10°C to 0°C in polyethylene reactors to prevent corrosion.

- Outcome : Introduction of fluorine at the 6β-position with >85% yield.

Hydroxylation at Positions 11α, 17, and 21

Acetylation at Position 21

- Reagents : Acetic anhydride ((CH₃CO)₂O) with pyridine as a catalyst.

- Conditions : Room temperature for 12–24 hours.

- Outcome : Protection of the 21-hydroxyl group as an acetate ester.

Industrial-Scale Production

Industrial methods optimize yield and purity through:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass flasks | Automated stainless steel reactors |

| Purification | Column chromatography | High-performance liquid chromatography (HPLC) |

| Yield | 60–70% | 85–90% |

| Key Challenge | Manual process control | Scalability of fluorination steps |

Analytical Characterization

Post-synthesis validation includes:

| Technique | Purpose | Key Observations |

|---|---|---|

| IR Spectroscopy | Confirm hydroxyl (3200–3600 cm⁻¹) and acetate (1240 cm⁻¹) groups | Matches reference spectra. |

| TLC | Purity assessment (chloroform:methanol = 9:1) | Single spot (Rf = 0.45 ± 0.05). |

| HRMS | Molecular ion validation | m/z 499.37 [M+H]⁺. |

Comparative Analysis of Halogenation Methods

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| HBr in DCM | HBr, DCM | 65% | 92% |

| Br₂ in THF | Br₂, THF | 70% | 89% |

| Electrophilic Bromination | NBS, AIBN | 75% | 95% |

Challenges and Optimization Strategies

- Regioselectivity : Competing bromination at positions 2 and 9 is mitigated by steric hindrance from the 6β-fluoro group.

- Byproduct Formation : Unreacted intermediates are removed via crystallization in acetone/ether (1:3 v/v).

化学反応の分析

Types of Reactions

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Halogen atoms can be substituted with other functional groups.

Acetylation: Introduction of acetate groups at specific positions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Halogenating agents: Bromine, fluorine gas.

Acetylating agents: Acetic anhydride, acetyl chloride

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as different halogenated, oxidized, or acetylated forms .

科学的研究の応用

Chemistry

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate serves as a reference compound in analytical chemistry and is also used as a precursor in the synthesis of other glucocorticoids. Its unique structure allows chemists to explore various modifications and substitutions that can lead to new compounds with desirable properties.

Biology

In biological studies, this compound is investigated for its effects on cellular processes and gene expression. The mechanism involves binding to glucocorticoid receptors, which leads to modulation of gene transcription related to inflammatory responses. Research indicates that it may influence the expression of genes involved in immune responses and cellular metabolism.

Medicine

This compound is primarily studied for its potential therapeutic effects in treating inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for further clinical research aimed at developing new treatments for conditions such as rheumatoid arthritis, asthma, and other inflammatory disorders.

Pharmaceutical Industry

In the pharmaceutical industry, 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is utilized in the development of formulations for glucocorticoid therapies. It acts as a standard in quality control processes to ensure the efficacy and safety of steroid-based medications.

Similar Compounds

| Compound Name | Structure Characteristics |

|---|---|

| Prednisolone | 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione |

| Betamethasone | 9alpha-fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione |

| Dexamethasone | 9alpha-fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione |

Uniqueness

The presence of both bromine and fluorine atoms distinguishes this compound from others in its class. These halogens enhance its biological activity and stability while contributing to a unique pharmacological profile compared to other glucocorticoids.

作用機序

The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of genes involved in inflammatory and immune responses .

類似化合物との比較

Chemical Identity :

Structural Features :

- Core Structure : A pregnane backbone (21-carbon steroidal skeleton) with a 1,4-diene system.

- Substituents :

- 2-Bromo : Enhances halogen-mediated receptor binding and metabolic stability.

- 6β-Fluoro : Modulates glucocorticoid receptor (GR) affinity and reduces mineralocorticoid activity.

- 11α-Hydroxyl : Uncommon configuration compared to the more prevalent 11β-hydroxyl in corticosteroids; may influence stereoselective interactions.

- 21-Acetate : Esterification improves lipophilicity for topical delivery .

Pharmacological Role :

This compound is a halogenated glucocorticoid derivative designed for anti-inflammatory applications. Its structure optimizes topical potency while minimizing systemic absorption .

Comparative Analysis with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Analogous Steroids

Key Structural Differences and Pharmacological Implications

Halogenation Patterns: The 2-bromo substituent in the target compound and halopredone acetate enhances GR binding compared to non-brominated analogs like fluprednisolone . Fluorine at 6β (target compound) vs. 6α (fluprednisolone): β-configuration reduces mineralocorticoid activity, while α-fluorine increases glucocorticoid selectivity .

Hydroxyl Group Configuration: The 11α-OH in the target compound contrasts with the 11β-OH in most corticosteroids.

Esterification and Lipophilicity :

- The 21-acetate group in all compared compounds improves dermal penetration. However, difluprednate’s additional 17-butyrate ester further extends half-life in tissues .

Systemic vs. Topical Activity :

- Halopredone acetate (CAS 57781-23-4) exhibits systemic anti-inflammatory effects due to its 11β-OH and dual fluorine atoms, whereas the target compound’s 11α-OH limits systemic exposure .

生物活性

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS: 60864-62-2) is a synthetic glucocorticoid that exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article delves into its chemical properties, mechanism of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H28BrFO6 |

| Molar Mass | 499.37 g/mol |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 623.1 ± 55.0 °C (Predicted) |

| pKa | 12.21 ± 0.70 (Predicted) |

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate functions primarily by binding to glucocorticoid receptors located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus where it interacts with specific DNA sequences to modulate gene expression related to inflammatory and immune responses. This action results in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins .

Anti-inflammatory Effects

The compound has been studied for its potent anti-inflammatory effects. Research indicates that it can effectively reduce symptoms associated with various inflammatory conditions such as asthma, allergies, and autoimmune disorders. It achieves this by inhibiting the production of inflammatory mediators and modulating immune cell activity .

Immunosuppressive Properties

As a glucocorticoid, this compound also exhibits immunosuppressive properties. It is utilized in clinical settings to manage conditions that involve excessive immune responses. The modulation of gene expression leads to a decrease in the proliferation of lymphocytes and other immune cells .

Comparative Analysis with Similar Compounds

The biological activity of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate can be compared with other glucocorticoids:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Triamcinolone Acetonide | Hydroxyl groups at positions 16 and 21 | Stronger anti-inflammatory effects |

| Betamethasone | Fluorine substitution at position 6 | Higher potency in dermatological applications |

| Dexamethasone | Methyl group at position 16 | Broader immunosuppressive properties |

Study on Anti-inflammatory Activity

In a systematic study evaluating various derivatives of halopredone acetate (a related compound), researchers found that while many derivatives exhibited topical anti-inflammatory activity comparable to fluocinolone acetonide, only a few showed systemic activity similar to betamethasone . This highlights the potential efficacy of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate in treating localized inflammatory conditions without significant systemic side effects.

Clinical Applications

Clinical trials have demonstrated that glucocorticoids like this compound can significantly reduce inflammation in patients with chronic inflammatory diseases. For instance, its application in treating conditions such as eczema and psoriasis has shown promising results due to its ability to inhibit local inflammation effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-6β-fluoro-11α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate?

- Methodological Answer : The synthesis typically involves sequential halogenation and acetylation steps. For example, bromination at position 2 and fluorination at position 6β are achieved using reagents like hydrogen bromide or bromine derivatives under controlled temperatures (20–40°C). Acetylation at the 21-hydroxyl group is performed using acetic anhydride in the presence of a base catalyst (e.g., pyridine). Intermediate purification via column chromatography (silica gel, 200–300 mesh) and crystallization (acetone/ether) is critical to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Infrared (IR) spectroscopy (KBr disc method) confirms functional groups like hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and acetate (1240 cm⁻¹). Thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1) and UV detection at 254 nm verifies purity. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 608.3212 for C₂₆H₃₀BrCl₂FO₆) .

Q. What are the critical pharmacopeial standards for assessing purity and identity?

- Methodological Answer : Pharmacopeial guidelines (e.g., USP, EP) require compliance with limits for related substances (NMT 3.0%) and residual solvents. Identification tests include:

- Test A : IR absorption matching a reference spectrum.

- Test B : TLC comparison against a certified reference standard (Rf value ±0.05) .

Advanced Research Questions

Q. How can reaction yields be optimized during the epoxidation of the 16,17-dihydroxy intermediate?

- Methodological Answer : Epoxidation efficiency depends on oxidizing agents (e.g., t-butyl hydroperoxide) and catalytic conditions (e.g., benzyl-trimethyl ammonium hydroxide in methanol). Reaction monitoring via HPLC at 18-hour intervals ensures optimal conversion. Post-reaction extraction with chloroform and drying over MgSO₄ improves yield (reported up to 85% in scaled batches) .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation pathways. Hydrolysis of the 21-acetate group is minimized by storing the compound in amber glass vials under nitrogen at 2–8°C. HPLC impurity profiling (C18 column, acetonitrile/water gradient) tracks degradation products like free hydroxyl derivatives .

Q. How do structural modifications (e.g., bromine at C2 vs. chlorine at C9) affect glucocorticoid receptor binding affinity?

- Methodological Answer : Comparative molecular docking studies (using crystallographic receptor models) show that bromine at C2 enhances hydrophobic interactions in the ligand-binding domain, while fluorine at C6β improves metabolic stability. Radioligand binding assays (IC₅₀ values) quantify affinity differences between analogs (e.g., 2-bromo vs. 9,11-dichloro derivatives) .

Q. What impurities are commonly observed during synthesis, and how are they controlled?

- Methodological Answer : Major impurities include:

- Impurity A : 21-Deacetylated derivative (resolved via TLC, Rf 0.3 vs. 0.5 for the parent compound).

- Impurity B : Over-brominated byproducts (controlled by limiting bromine stoichiometry to 1.1 equivalents).

- Impurity C : Epimerization at C11α (monitored via chiral HPLC with a cellulose-based column) .

Q. What in vitro models are suitable for assessing anti-inflammatory potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。